
2-(2-Aminophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminophenoxy)phenol: is an organic compound that belongs to the class of phenols and anilines It consists of a phenol group (a hydroxyl group attached to a benzene ring) and an aniline group (an amino group attached to a benzene ring) connected through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 2-(2-Aminophenoxy)phenol involves the nucleophilic aromatic substitution of an aryl halide with an aminophenol.
Hydroxylation of Arylboronic Acids: Another method involves the hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant.
Industrial Production Methods: Industrial production of phenol derivatives often involves the use of diazonium salts. For example, aromatic primary amines can be treated with nitrous acid to form diazonium salts, which are then hydrolyzed to phenols .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(2-Aminophenoxy)phenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Substitution: The phenol group in the compound makes it highly reactive towards electrophilic aromatic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Nitric acid for nitration, bromine water for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro and bromo derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: 2-(2-Aminophenoxy)phenol is used as a building block in the synthesis of various bioactive natural products and conducting polymers. Its derivatives are important in the production of plastics, adhesives, and coatings .
Biology and Medicine: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects. It is also used in the synthesis of pharmaceuticals and other bioactive compounds .
Industry: In the industrial sector, this compound is used as an antioxidant, ultraviolet absorber, and flame retardant. Its ability to improve thermal stability and flame resistance makes it valuable in the production of various materials .
Mecanismo De Acción
The mechanism of action of 2-(2-Aminophenoxy)phenol involves its interaction with molecular targets through its phenol and aniline groups. The compound can participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity. For example, it can act as a proteolytic agent, dissolving tissues on contact via proteolysis . Additionally, it can catalyze the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide and 5,6-dimethylbenzimidazole .
Comparación Con Compuestos Similares
2-Aminophenol: Similar to 2-(2-Aminophenoxy)phenol but lacks the ether linkage.
4-Aminophenol: An isomer of 2-Aminophenol with the amino group in the para position.
Phenol: The parent compound with only a hydroxyl group attached to the benzene ring.
Uniqueness: this compound is unique due to its ether linkage, which imparts different chemical properties compared to its analogs. This linkage can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
91569-24-3 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(2-aminophenoxy)phenol |
InChI |
InChI=1S/C12H11NO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,14H,13H2 |
Clave InChI |
XYUXUJSTFGWTOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)OC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


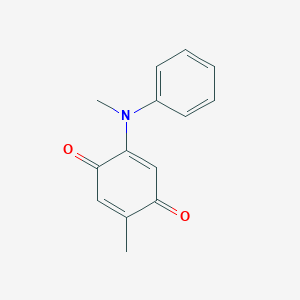
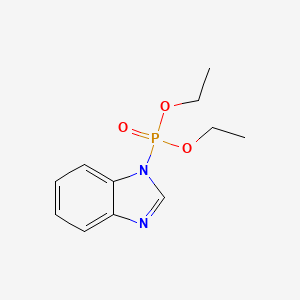

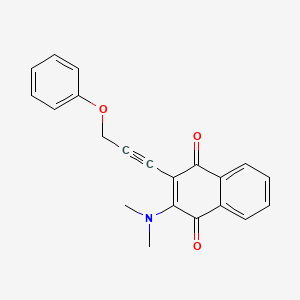

![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)

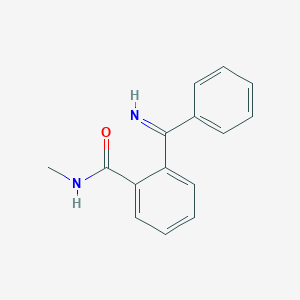
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
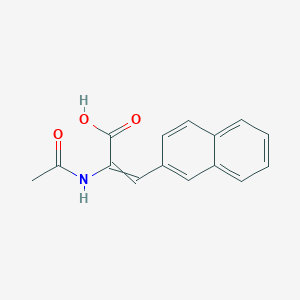
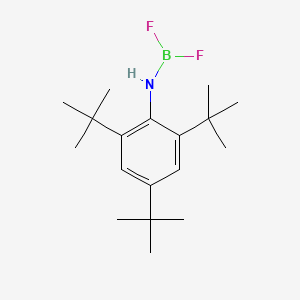
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
